molecular formula C19H21BrN2O2 B3693062 2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B3693062
M. Wt: 389.3 g/mol
InChI Key: WJDAXJPPTADDTO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group and a piperidinylphenyl group connected through an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Formation of 4-piperidin-1-ylphenylamine: This can be synthesized by reacting 4-nitrophenylpiperidine with a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves the coupling of 4-bromophenoxyacetic acid with 4-piperidin-1-ylphenylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group in the intermediate 4-nitrophenylpiperidine can be reduced to an amine group.

    Coupling Reactions: The acetamide linkage is formed through a coupling reaction between an acid and an amine.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of a catalyst.

    Reduction: Hydrogen (H2) with a palladium catalyst.

    Coupling: EDCI as a coupling reagent.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Reduction Products: The reduction of nitro groups to amine groups.

    Coupling Products: Formation of the acetamide linkage.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its interaction with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group and the piperidinylphenyl group allow the compound to bind to target proteins or enzymes, potentially inhibiting their activity. The acetamide linkage provides stability to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be leveraged in designing compounds with specific properties and activities.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-15-4-10-18(11-5-15)24-14-19(23)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDAXJPPTADDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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